molecular formula C9H10FNO3 B2461411 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid CAS No. 318270-05-2

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B2461411
CAS No.: 318270-05-2
M. Wt: 199.181
InChI Key: HAHPJMDTPGTVGQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The compound is systematically named 2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid , derived from its structural components:

  • Amino group (-NH₂) at the α-carbon
  • Carboxylic acid (-COOH) group at the α-carbon
  • 5-fluoro-2-methoxyphenyl substituent attached to the α-carbon

Key synonyms and identifiers include:

Name/Identifier CAS Number Molecular Formula
This compound 318270-05-2 C₉H₁₀FNO₃
MFCD02662444 318270-05-2 N/A
AKOS006322727 318270-05-2 N/A
(S)-2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid 1213949-38-2 C₉H₁₀FNO₃

The compound is also referenced as amino(5-fluoro-2-methoxyphenyl)acetic acid in some databases .

Molecular Formula and Structural Representation

Core structural features :

  • Central α-carbon bonded to:
    • A primary amino group (-NH₂)
    • A carboxylic acid group (-COOH)
    • A 5-fluoro-2-methoxyphenyl substituent
    • A hydrogen atom

Molecular properties :

Property Value Source
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
LogP -1.49 (theoretical)
Boiling Point 352.8°C (predicted)
Density 1.3 g/cm³
Flash Point 167.2°C

Structural representations :

  • SMILES : COC1=C(C=CC(=C1)F)C(C(=O)O)N
  • InChI : InChI=1S/C9H10FNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3

The phenyl ring features fluorine at position 5 and methoxy at position 2, creating a meta-fluoro-ortho-methoxy arrangement critical for electronic and steric interactions.

Isomeric Considerations and Stereochemical Analysis

Chirality :
The α-carbon constitutes a stereogenic center due to its four distinct substituents:

  • Amino group (-NH₂)
  • Carboxylic acid group (-COOH)
  • 5-fluoro-2-methoxyphenyl group
  • Hydrogen atom

Possible stereoisomers :

  • Enantiomers : (R)- and (S)-forms
  • Diastereomers : None reported due to absence of additional stereocenters

Observed stereochemical forms :

  • The (S)-enantiomer (CAS 1213949-38-2) is commercially available, indicating synthetic accessibility .
  • The parent compound (CAS 318270-05-2) is typically described without stereochemical specification, suggesting a racemic mixture or achiral synthesis pathway.

Analytical methods for stereochemical determination :

  • Chiral chromatography : Separation of enantiomers via chiral columns.
  • Advanced Marfey’s analysis : Utilizes 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (l-FDLA) to derivatize amino acids and resolve diastereomers .
  • X-ray crystallography : Gold standard for absolute configuration determination.

Properties

IUPAC Name

2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPJMDTPGTVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(5-fluoro-2-methoxyphenyl)acetonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: The major product is 2-nitro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Reduction: The major product is 2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The fluorine atom enhances its lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrophobic interactions, further stabilizing its binding to target proteins.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Fluorine at the 5-position (target compound) vs. 2-position (2-fluorophenyl analog) significantly alters electronic distribution, impacting receptor binding .
  • Functional Group Interchange : Replacement of methoxy (-OCH₃) with hydroxyl (-OH) increases polarity and solubility but reduces metabolic stability .

Pharmacological and Biochemical Comparisons

GABA Receptor Modulation vs. Isoxazole Derivatives

The target compound shares structural similarities with ibotenic acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid), a psychoactive compound from Amanita mushrooms. Both feature α-amino acetic acid backbones, but ibotenic acid contains an isoxazole ring instead of a fluorinated phenyl group. Ibotenic acid acts as a potent GABAA receptor agonist, inducing excitatory neurotransmission . In contrast, 2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid lacks the isoxazole scaffold, suggesting divergent receptor interactions. Computational docking studies of related dichlorophenyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) reveal that substituent position (e.g., chlorine at 2,4- vs. 2,6-) affects binding energies (ΔG = -6.4 vs. -6.5 kcal/mol) and hydrogen-bond distances (2.202 Å vs. 1.961 Å) with collagenase residues like Gln215 and Tyr201 .

Collagenase Inhibition Potential

The fluorine and methoxy groups in this compound may similarly modulate enzyme interactions through halogen bonding and π-π stacking, though with reduced steric bulk compared to dichloro analogs .

Physicochemical Property Analysis

Solubility and Stability

  • Lipophilicity : The methoxy group enhances lipophilicity (clogP ≈ 1.2) compared to hydroxyl-containing analogs (clogP ≈ 0.5) .
  • Acid Dissociation Constant (pKa): The α-amino group (pKa ~9.2) and carboxylic acid (pKa ~2.8) enable zwitterionic behavior at physiological pH, enhancing aqueous solubility relative to non-ionic analogs .
  • Thermal Stability: No boiling point data is available, but analogs like 2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (decomposition >200°C) suggest moderate thermal stability .

Hazard Profiles

The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Biological Activity

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid, also known as its hydrochloride form, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a fluorinated aromatic ring and an amino acid backbone, contributes to its diverse biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C9H11ClFNO3
  • Molecular Weight: 235.64 g/mol
  • Structure: The compound consists of an amino acid framework with a 5-fluoro-2-methoxyphenyl group that enhances its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the fluorine and methoxy groups modulate lipophilicity and electronic properties, influencing binding affinity and specificity for molecular targets.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. Comparative studies suggest that its efficacy may be similar or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties

Preliminary studies have shown that this compound also possesses antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential effectiveness in inhibiting growth.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study demonstrated that the compound significantly inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Comparative Efficacy : In head-to-head comparisons with traditional NSAIDs, this compound displayed comparable or enhanced anti-inflammatory action in both in vitro and in vivo models.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition with minimum inhibitory concentration (MIC) values ranging from 31.25 to >125 μg/mL .

Data Table: Comparative Biological Activities

Activity TypeCompoundMechanism of ActionEfficacy (IC50/MIC)
Anti-inflammatoryThis compoundCOX inhibitionComparable to NSAIDs
AntimicrobialThis compoundInhibition of bacterial growthMIC: 31.25 to >125 μg/mL
AnalgesicThis compoundProstaglandin synthesis reductionSimilar efficacy as NSAIDs

Future Directions

The ongoing research aims to further explore the therapeutic potential of this compound in various clinical settings. Its selective inhibition of COX enzymes may offer advantages over traditional NSAIDs, particularly concerning gastrointestinal side effects.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)ee (%)Key Reference
Chiral Resolution65–75≥99
Asymmetric Catalysis80–9095–98

How can researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
    • Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hrs).
    • Assess hydrolytic stability of the methoxy and fluoro groups using NMR (e.g., 19F^{19}\text{F} NMR for fluorine retention) .
  • Key Observations :
    • Acidic conditions (pH < 4) may cleave the methoxy group, while alkaline conditions (pH > 10) could hydrolyze the acetic acid moiety.

Advanced Research Questions

How does the substitution pattern (5-fluoro, 2-methoxy) influence the compound’s interaction with biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Fluoro Substituent : Enhances lipophilicity and metabolic stability, as seen in fluorinated tyrosine analogs .
    • Methoxy Group : May engage in hydrogen bonding or π-π stacking with aromatic residues (e.g., Tyr201 in collagenase) .
  • Computational Validation :
    • Perform molecular docking (AutoDock Vina) to compare binding energies of the compound with/without substituents. Reference Gibbs free energy values from similar dichlorobenzyl analogs (–6.4 to –6.5 kcal/mol) .

Q. Table 2: Docking Results for Analogous Compounds

CompoundΔG (kcal/mol)Target ProteinReference
(S)-2-Amino-2-(2,4-dichlorobenzyl)–6.4Collagenase
(R)-2-Amino-2-(4-fluorophenyl)–5.8Hypothetical

What analytical strategies resolve contradictions in reported bioactivity data for fluorinated α-amino acids?

Methodological Answer:

  • Data Triangulation :
    • Reproducibility Testing : Replicate assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 25°C).
    • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity .
    • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives.
  • Case Study : Discrepancies in IC50 values for fluorophenylglycine derivatives were resolved by identifying residual solvents (DMSO) as assay inhibitors .

How can researchers optimize the compound’s solubility for in vivo studies without compromising structural integrity?

Methodological Answer:

  • Co-Solvent Systems :
    • Use PEG-400/water (70:30 v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
    • Validate stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Prodrug Strategy :
    • Synthesize ester prodrugs (e.g., methyl or benzyl esters) to improve lipophilicity, then hydrolyze in vivo. Monitor conversion efficiency using plasma esterase assays .

Methodological Best Practices

What are the critical parameters for validating synthetic purity in fluorinated α-amino acids?

Methodological Answer:

  • Analytical Workflow :
    • HPLC : Use a C18 column (gradient: 0.1% TFA in H2O/MeCN) with UV detection at 254 nm.
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic pattern (fluorine: 19 Da).
    • Elemental Analysis : Ensure C, H, N, F content aligns with theoretical values (±0.3%) .

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